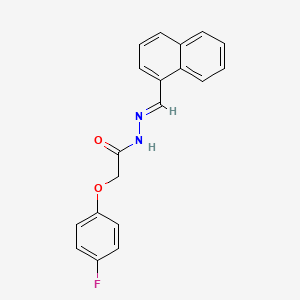
N-(3-chloro-4-fluorophenyl)-N'-(3-methyl-2-pyridinyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-fluorophenyl)-N'-(3-methyl-2-pyridinyl)thiourea, also known as Sunitinib, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various types of cancer. It was first synthesized in 1998 by Pfizer Inc. and was approved by the US FDA in 2006 for the treatment of advanced renal cell carcinoma and gastrointestinal stromal tumors.
Wirkmechanismus
N-(3-chloro-4-fluorophenyl)-N'-(3-methyl-2-pyridinyl)thiourea exerts its antitumor effects by inhibiting the activity of multiple tyrosine kinases, which are involved in various signaling pathways that promote tumor growth and angiogenesis. By blocking these pathways, N-(3-chloro-4-fluorophenyl)-N'-(3-methyl-2-pyridinyl)thiourea can inhibit tumor growth, reduce tumor vascularization, and induce tumor cell death.
Biochemical and Physiological Effects:
N-(3-chloro-4-fluorophenyl)-N'-(3-methyl-2-pyridinyl)thiourea has been shown to have a number of biochemical and physiological effects, including inhibition of tumor growth, reduction of tumor vascularization, induction of tumor cell death, and modulation of immune function. It has also been shown to have potential cardiotoxicity and neurotoxicity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(3-chloro-4-fluorophenyl)-N'-(3-methyl-2-pyridinyl)thiourea is its broad-spectrum activity against multiple tyrosine kinases, which makes it a potentially useful tool for studying various signaling pathways involved in tumor growth and angiogenesis. However, its potency and specificity can also be a limitation, as it may interfere with other cellular processes and lead to off-target effects.
Zukünftige Richtungen
There are several potential future directions for research on N-(3-chloro-4-fluorophenyl)-N'-(3-methyl-2-pyridinyl)thiourea and related compounds. These include:
1. Development of new analogs with improved potency and specificity.
2. Investigation of the molecular mechanisms underlying its cardiotoxicity and neurotoxicity.
3. Exploration of its potential use in combination with other anticancer agents.
4. Investigation of its potential use in other types of cancer, such as breast cancer and lung cancer.
5. Development of new methods for delivering N-(3-chloro-4-fluorophenyl)-N'-(3-methyl-2-pyridinyl)thiourea to tumors, such as targeted nanoparticles or liposomes.
In conclusion, N-(3-chloro-4-fluorophenyl)-N'-(3-methyl-2-pyridinyl)thiourea is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various types of cancer. Its broad-spectrum activity against multiple tyrosine kinases makes it a potentially useful tool for studying various signaling pathways involved in tumor growth and angiogenesis. However, its potency and specificity can also be a limitation, and further research is needed to explore its potential use in combination with other anticancer agents and in other types of cancer.
Synthesemethoden
The synthesis of N-(3-chloro-4-fluorophenyl)-N'-(3-methyl-2-pyridinyl)thiourea involves a series of chemical reactions starting from 4-chloro-3-nitrobenzoic acid and 3-methylpyridine-2-amine. The key steps in the synthesis include the reduction of the nitro group, the formation of the thiourea linkage, and the chloro-fluoro substitution on the phenyl ring. The final product is obtained in high yield and purity through a series of purification steps.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4-fluorophenyl)-N'-(3-methyl-2-pyridinyl)thiourea has been extensively studied for its potential therapeutic applications in various types of cancer, including renal cell carcinoma, gastrointestinal stromal tumors, pancreatic neuroendocrine tumors, and others. It has been shown to inhibit the activity of multiple tyrosine kinases, including VEGFR, PDGFR, c-KIT, and FLT3, which are involved in tumor growth, angiogenesis, and metastasis.
Eigenschaften
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-(3-methylpyridin-2-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFN3S/c1-8-3-2-6-16-12(8)18-13(19)17-9-4-5-11(15)10(14)7-9/h2-7H,1H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYUNNPBWUKJBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=S)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-4-fluorophenyl)-3-(3-methylpyridin-2-yl)thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclopropyl-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5535355.png)
![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5535361.png)
![N-ethyl-2-(3-methoxyphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5535364.png)
![3-cyclohexyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B5535368.png)
![2-(dimethylamino)-2-(2-methylphenyl)-N-{[2-(2-pyrimidinyl)-1,3-thiazol-4-yl]methyl}acetamide](/img/structure/B5535390.png)
![methyl 4-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)methyl]benzoate](/img/structure/B5535393.png)

![N-(4-methoxyphenyl)-4-{6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}-1-piperazinecarboxamide](/img/structure/B5535403.png)
![3-chloro-6-methyl-N'-[(1-methyl-1H-pyrrol-2-yl)methylene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5535416.png)

![N-[(1R,2R)-2-(acetylamino)-2,3-dihydro-1H-inden-1-yl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5535425.png)

![N-1-oxaspiro[4.4]non-3-yl-2-phenylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5535464.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(3-fluorobenzoyl)-1-piperazinyl]-2-methylpyrimidine](/img/structure/B5535471.png)